molecular formula C12H14BrNO B1402118 1-(2-Bromo-2-methylpropanoyl)indoline CAS No. 294642-74-3

1-(2-Bromo-2-methylpropanoyl)indoline

Cat. No. B1402118
CAS RN: 294642-74-3
M. Wt: 268.15 g/mol
InChI Key: AUXQZVYUVRLFLM-UHFFFAOYSA-N
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Description

1-(2-Bromo-2-methylpropanoyl)indoline is a synthetic compound belonging to the indoline class of heterocyclic compounds. It has a molecular formula of C12H14BrNO .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-2-methylpropanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure . The exact 3D structure is not available in the retrieved data.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromo-2-methylpropanoyl)indoline are not detailed in the retrieved data, indoline compounds are known to undergo various chemical reactions due to their aromatic and weakly basic properties .


Physical And Chemical Properties Analysis

1-(2-Bromo-2-methylpropanoyl)indoline has a molecular weight of 268.15 . Additional physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(2-Bromo-2-methylpropanoyl)indoline,” but unfortunately, the available information does not provide detailed applications for this compound. It is mentioned for use in pharmaceutical testing and as a high-quality reference standard , but specific applications in research fields are not detailed in the search results.

Future Directions

Indoline compounds have been increasingly studied for their potential in drug discovery, particularly as anticancer and antibacterial agents . As research continues, it’s expected that indoline derivatives like 1-(2-Bromo-2-methylpropanoyl)indoline will play a greater role in the medical field .

Mechanism of Action

Target of Action

1-(2-Bromo-2-methylpropanoyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(2-Bromo-2-methylpropanoyl)indoline may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Bromo-2-methylpropanoyl)indoline may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.

properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXQZVYUVRLFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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